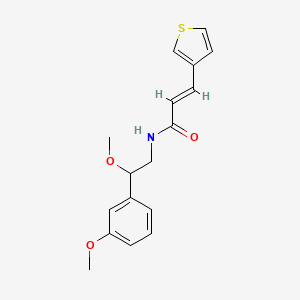
(E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-3-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-3-yl)acrylamide is a useful research compound. Its molecular formula is C17H19NO3S and its molecular weight is 317.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-3-yl)acrylamide, with the CAS number 1798414-19-3, is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article synthesizes current findings regarding its biological activity, focusing on its mechanisms of action, efficacy in various cancer cell lines, and structure-activity relationships.
The compound has the molecular formula C17H19NO3S and a molecular weight of 317.4 g/mol. Its structure incorporates a thiophene ring and methoxy groups, which are pivotal in influencing its biological properties.
The primary mechanism through which this compound exerts its biological effects is believed to be through the inhibition of tubulin polymerization. This action is critical as it disrupts microtubule dynamics, which are essential for cell division and proliferation. The compound likely binds to the colchicine site on tubulin, similar to other known antimitotic agents.
Biological Activity and Efficacy
Recent studies have demonstrated that derivatives of thiophene compounds exhibit significant antiproliferative activity across various cancer cell lines. For instance:
- Antiproliferative Activity : The compound shows IC50 values ranging from 2.6 nM to 18 nM in different cancer cell lines, indicating potent inhibitory effects on cell growth.
- Cell Lines Tested : Efficacy has been evaluated against several human cancer cell lines including:
- HeLa (cervical carcinoma)
- Molt/4 (T-lymphoblastoid leukemia)
- FM3A (mammary carcinoma)
Table 1: Antiproliferative Activity of this compound
| Cell Line | IC50 Value (nM) |
|---|---|
| HeLa | 12 |
| Molt/4 | 10 |
| FM3A | 8 |
Structure-Activity Relationship (SAR)
The position and nature of substituents on the thiophene ring and methoxy groups significantly influence the biological activity of the compound. Structure-activity relationship studies indicate that:
- Methoxy Groups : The presence and placement of methoxy groups enhance binding affinity to tubulin.
- Amino Substituents : Amino groups at specific positions increase antiproliferative potency.
- Comparison with Other Compounds : Compounds with similar structures have shown varying degrees of effectiveness, with some exhibiting lower IC50 values than traditional chemotherapeutics like combretastatin A-4.
Case Studies
In vivo studies have further validated the efficacy of thiophene derivatives:
- Xenograft Models : In animal models, particularly human osteosarcoma xenografts, compounds similar to this compound have demonstrated significant tumor growth inhibition at doses around 50 mg/kg.
Eigenschaften
IUPAC Name |
(E)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3-thiophen-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-20-15-5-3-4-14(10-15)16(21-2)11-18-17(19)7-6-13-8-9-22-12-13/h3-10,12,16H,11H2,1-2H3,(H,18,19)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVBSSJRMWNTBW-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C=CC2=CSC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(CNC(=O)/C=C/C2=CSC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














